molecular formula C18H18ClNO3 B12179547 Butyl 4-(4-chlorobenzamido)benzoate

Butyl 4-(4-chlorobenzamido)benzoate

Cat. No.: B12179547
M. Wt: 331.8 g/mol
InChI Key: RIVQLUYJWUZVNV-UHFFFAOYSA-N
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Description

Butyl 4-(4-chlorobenzamido)benzoate is an organic compound with the molecular formula C18H18ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a butyl ester group and a 4-chlorobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(4-chlorobenzamido)benzoate typically involves a multi-step process. One common method starts with the preparation of 4-chlorobenzoic acid, which is then converted to 4-chlorobenzoyl chloride using thionyl chloride. The resulting 4-chlorobenzoyl chloride is then reacted with 4-aminobenzoic acid to form 4-(4-chlorobenzamido)benzoic acid. Finally, esterification of this intermediate with butanol in the presence of a catalyst such as sulfuric acid yields this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(4-chlorobenzamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-chlorobenzamido)benzoic acid and butanol.

    Reduction: Corresponding amines and alcohols

Scientific Research Applications

Butyl 4-(4-chlorobenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Butyl 4-(4-chlorobenzamido)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Butyl 4-(4-chlorobenzamido)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

butyl 4-[(4-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C18H18ClNO3/c1-2-3-12-23-18(22)14-6-10-16(11-7-14)20-17(21)13-4-8-15(19)9-5-13/h4-11H,2-3,12H2,1H3,(H,20,21)

InChI Key

RIVQLUYJWUZVNV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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